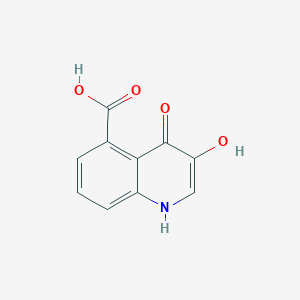
3,4-Dihydroxyquinoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-二羟基喹啉-5-羧酸是一种喹啉衍生物,以其独特的化学结构和多种生物活性而闻名。该化合物具有一个喹啉核心,在 3 和 4 位具有羟基,在 5 位具有羧酸基团。
准备方法
合成路线和反应条件
3,4-二羟基喹啉-5-羧酸的合成通常涉及从容易获得的前体开始的多步反应。一种常见的方法是在酸性或碱性条件下,使适当的苯胺衍生物与羧酸官能团环化。 例如,Gould-Jacobs 反应是一种众所周知的合成喹啉衍生物的方法,可以调整以在特定位置引入羟基 .
工业生产方法
3,4-二羟基喹啉-5-羧酸的工业生产可能涉及实验室规模合成路线的优化版本。这些方法通常采用连续流动反应器和先进的催化体系来提高产量和纯度。 在工业环境中,绿色化学原理的使用,如无溶剂反应和可回收催化剂,也越来越受到关注 .
化学反应分析
反应类型
3,4-二羟基喹啉-5-羧酸会发生各种化学反应,包括:
氧化: 羟基可以氧化形成醌。
还原: 羧酸基团可以还原为醇或醛。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 经常使用氢化铝锂和硼氢化钠等还原剂。
形成的主要产物
从这些反应中形成的主要产物包括醌衍生物、还原的醇或醛,以及各种取代的喹啉化合物。
科学研究应用
3,4-二羟基喹啉-5-羧酸已在几个科学研究领域得到应用:
生物学: 该化合物具有抗菌和抗氧化特性,使其成为开发新型治疗剂的候选药物。
医学: 研究表明其在治疗癌症和神经退行性疾病方面具有潜力,因为它能够与特定的生物靶点相互作用。
作用机理
3,4-二羟基喹啉-5-羧酸的作用机制涉及其与各种分子靶点和途径的相互作用。羟基和羧酸部分使该化合物能够形成氢键并与金属离子配位,影响酶活性 和细胞过程。 例如,它的抗氧化活性归因于它清除自由基和螯合金属离子的能力,从而保护细胞免受氧化损伤 .
作用机制
The mechanism of action of 3,4-Dihydroxyquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety enable the compound to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .
相似化合物的比较
类似化合物
- 3,4-二羟基喹啉-2-羧酸
- 8-羟基喹啉
- 4-羟基喹啉-3-羧酸
独特性
3,4-二羟基喹啉-5-羧酸的独特之处在于其官能团的特定定位,这赋予了其独特的化学反应性和生物活性。 与类似化合物相比,它提供了羟基和羧酸官能团的独特组合,增强了其作为有机合成中通用中间体和药物化学中生物活性分子的潜力 .
属性
CAS 编号 |
127980-50-1 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC 名称 |
3-hydroxy-4-oxo-1H-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-4-11-6-3-1-2-5(10(14)15)8(6)9(7)13/h1-4,12H,(H,11,13)(H,14,15) |
InChI 键 |
UUTYYVPMLXJSBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)NC=C(C2=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


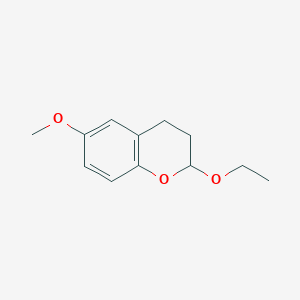
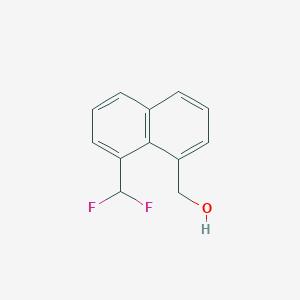

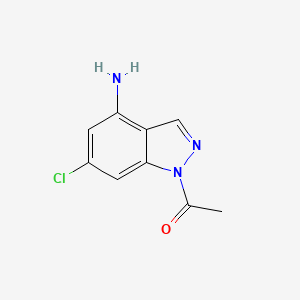



![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
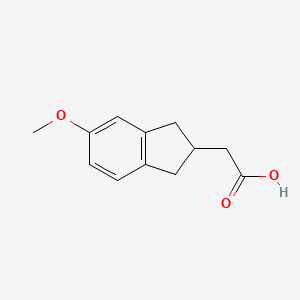
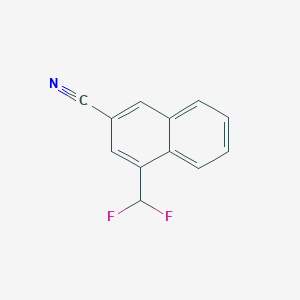
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)
